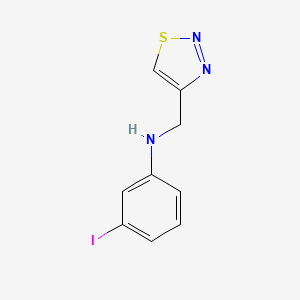![molecular formula C10H22N2O B13287970 N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide](/img/structure/B13287970.png)
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide and is characterized by the presence of a dimethylamino group and a 2-methylpentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methylpentylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylacetamide+2-methylpentylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals, polymers, or as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the 2-methylpentyl group.
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide: A structurally similar compound with a different alkyl group.
N,N-Dimethylglycinamide: Another related compound with different substituents.
Uniqueness
N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide is unique due to the presence of both the dimethylamino and 2-methylpentyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylpentylamino)acetamide |
InChI |
InChI=1S/C10H22N2O/c1-5-6-9(2)7-11-8-10(13)12(3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
KKHZKHXQHZYBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride](/img/structure/B13287889.png)
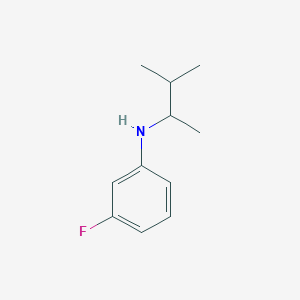
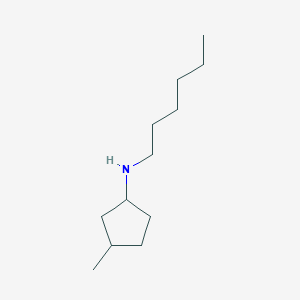
![7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13287919.png)
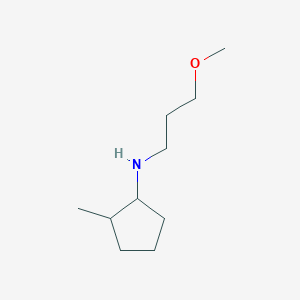
![6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13287933.png)

![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13287938.png)
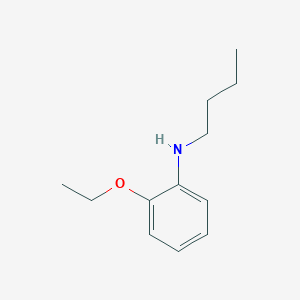
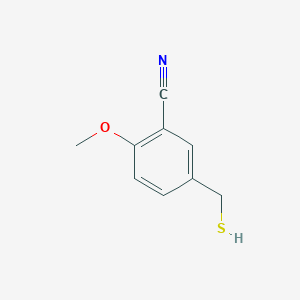

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B13287976.png)
![N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide](/img/structure/B13287986.png)
